BenchChemオンラインストアへようこそ!

R(+)-7-Hydroxy-DPAT hydrobromide

Dopamine D3 receptor Receptor binding selectivity Radioligand binding

R(+)-7-Hydroxy-DPAT hydrobromide (CAS 82730-72-1) is the active enantiomer of 7-OH-DPAT, exhibiting >200-fold higher D3 affinity than the racemic mixture. It is a stereochemically defined D3-preferring agonist (Ki: D3=0.78 nM, D2=61 nM, D1=650 nM, D4=5300 nM), suitable as a reference standard in radioligand binding assays and as a positive control in D3 screening campaigns. In microdialysis studies, it selectively modulates nucleus accumbens dopamine release (ED50=0.0096 mg/kg i.p.) without D2-mediated yawning confounds characteristic of quinpirole. Procure this high-purity enantiomer for reproducible, D3-selective neuroscience research.

Molecular Formula C16H25NO
Molecular Weight 247.38 g/mol
CAS No. 74938-11-7
Cat. No. B1198209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR(+)-7-Hydroxy-DPAT hydrobromide
CAS74938-11-7
Synonyms7-hydroxy-2-(di-N-propylamino)tetralin
7-hydroxy-2-N,N-dipropylaminotetralin
7-hydroxy-2-N,N-dipropylaminotetralin hydrobromide
7-hydroxy-2-N,N-dipropylaminotetralin hydroiodide, (+-)-isomer
7-hydroxy-2-N,N-dipropylaminotetralin, (+-)-isomer
7-hydroxy-2-N,N-dipropylaminotetralin, (R)-isomer
7-hydroxy-2-N,N-dipropylaminotetralin, (S)-isomer
7-hydroxy-N,N-di-n-propyl-2-aminotetralin
7-OH-DPAT
7-OHDPAT
DP-7-AT
N,N-di-n-propyl-7-hydroxy-2-aminotetralin
Molecular FormulaC16H25NO
Molecular Weight247.38 g/mol
Structural Identifiers
SMILESCCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O
InChIInChI=1S/C16H25NO/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3
InChIKeyBLYMJBIZMIGWFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R(+)-7-Hydroxy-DPAT hydrobromide CAS 74938-11-7: Dopamine D3 Receptor Agonist Procurement Guide


R(+)-7-Hydroxy-DPAT hydrobromide (CAS 74938-11-7) is the active enantiomer of (±)-7-hydroxy-2-(N,N-di-n-propylamino)tetralin, a synthetic aminotetralin derivative that acts as a preferential dopamine D3 receptor agonist . In radioligand binding assays using cloned human receptors, it exhibits high affinity for D3 receptors (Ki = 0.78 nM) with progressive selectivity over D2 (Ki = 61 nM; 78-fold), D1 (Ki = 650 nM; 833-fold), and D4 (Ki = 5,300 nM; 6,795-fold) subtypes [1]. The R(+) enantiomer binds to cloned human D3 receptors with >200-fold higher affinity than the racemic mixture, establishing its value as a stereochemically defined research tool [2]. This compound is supplied as the hydrobromide salt (MW 328.29 g/mol, C16H25NO·HBr) and is primarily utilized in neuroscience research investigating D3 receptor-mediated physiological and behavioral functions.

Why Generic D3 Agonist Substitution Fails: Procurement Case for R(+)-7-Hydroxy-DPAT hydrobromide CAS 74938-11-7


In-class substitution among dopamine D3 receptor agonists is scientifically unjustified due to substantial divergence in binding selectivity profiles, functional efficacy, and stereochemical specificity. While PD 128907, pramipexole, quinpirole, and rotigotine all activate D3 receptors, their D3/D2 selectivity ratios vary markedly: PD 128907 demonstrates 18- to 54-fold functional selectivity, pramipexole shows 15-fold, and quinpirole exhibits minimal D3 preference [1]. Furthermore, the R(+) enantiomer of 7-OH-DPAT binds to cloned human D3 receptors with >200-fold higher affinity than the racemic mixture [2]. Off-target liabilities also differ—7-OH-DPAT has low affinity for serotonin 5-HT1A receptors (Ki ≈ 47 nM), whereas its structural isomer 8-OH-DPAT is a potent 5-HT1A agonist [3]. For experimental protocols requiring stereochemically defined, D3-preferring agonism with predictable D2-mediated off-target effects, generic substitution introduces confounding variables that compromise data reproducibility and mechanistic interpretation.

R(+)-7-Hydroxy-DPAT hydrobromide CAS 74938-11-7: Quantified Differentiation Evidence Versus D3 Agonist Comparators


D3 Versus D2 Receptor Binding Selectivity: R(+)-7-OH-DPAT Versus PD 128907

R(+)-7-OH-DPAT demonstrates a D3/D2 binding selectivity ratio of 7- to 24-fold based on Ki values (D3 Ki = 0.78 nM; D2 Ki = 61 nM). In comparative radioligand binding studies, [3H]PD 128907 exhibits 18- to 40-fold selectivity for D3 over D2 receptors, indicating that PD 128907 may offer marginally higher D3/D2 selectivity in binding assays . Both compounds are considered D3-preferring rather than fully D3-selective agonists in vitro, but the choice between them may be guided by the specific experimental requirement for the R(+) enantiomeric purity of 7-OH-DPAT versus the enhanced binding selectivity of PD 128907 [1].

Dopamine D3 receptor Receptor binding selectivity Radioligand binding

Functional D3 Versus D2 Selectivity: R(+)-7-OH-DPAT Versus Pramipexole and PD 128907

In a functional mitogenesis assay measuring D3- versus D2-mediated responses, R(+)-7-OH-DPAT exhibited 7-fold higher potency at D3 than D2 receptors. This functional selectivity was lower than that observed for PD 128907 (54-fold), pramipexole (15-fold), and quinelorane (21-fold) [1]. The substantially reduced functional selectivity compared to binding selectivity (78-fold) reflects the contribution of receptor reserve and G-protein coupling efficiency differences between D3 and D2 systems, highlighting that binding affinity ratios do not directly predict functional D3/D2 discrimination in cellular assays [2].

Functional selectivity Mitogenesis assay D3 versus D2 receptor

Regional Dopamine Release Modulation: Nucleus Accumbens Versus Dorsal Striatum

In vivo microdialysis studies in rats demonstrate that systemic administration of 7-OH-DPAT preferentially decreases dopamine release in the nucleus accumbens (ED50 = 0.0096 mg/kg, i.p.) compared to the dorsal striatum (ED50 = 0.068 mg/kg, i.p.), representing a 7.1-fold regional difference in potency [1]. Local perfusion of 7-OH-DPAT through the dialysis probe similarly produced preferential inhibition in the nucleus accumbens (EC50 = 1.9 nM) versus dorsal striatum (EC50 = 11.3 nM), a 5.9-fold difference [2]. This regional selectivity is attributed to the higher density of D3 receptors in limbic (nucleus accumbens) versus motor (dorsal striatum) dopaminergic terminal fields.

Dopamine release Microdialysis Nucleus accumbens

Behavioral Differentiation from Quinpirole: Yawning Priming Response

In rats, quinpirole (a D2/D3 agonist with limited D3 selectivity) primes and induces robust yawning behavior, with peak responses of 22-24 yawns in male rats. In contrast, 7-OH-DPAT fails to prime yawning responses to subsequent quinpirole or 7-OH-DPAT challenge [1]. This qualitative behavioral divergence indicates that yawning is mediated primarily through D2 receptor activation rather than D3 receptor stimulation, providing a functional in vivo discriminator between D2-preferring (quinpirole) and D3-preferring (7-OH-DPAT) agonists [2].

Yawning behavior Behavioral pharmacology D3 versus D2 agonist

Neurorestorative Effects in Parkinson's Disease Models: 7-OH-DPAT in 6-OHDA-Lesioned Rats

Chronic intracerebroventricular administration of 7-OH-DPAT (2 µg/µl for 8 weeks) in rats with unilateral 6-hydroxydopamine (6-OHDA) lesions reduced the loss of ipsilateral substantia nigra pars compacta (SNc) dopaminergic neurons compared to vehicle-treated controls [1]. Additionally, 7-OH-DPAT treatment decreased amphetamine-induced ipsilateral rotations and increased the number of steps reached with the contralateral paw in the staircase test, indicating functional motor recovery [2]. These neurorestorative effects are associated with D3 receptor-mediated increases in cell proliferation in the SNc [3].

Parkinson's disease 6-OHDA lesion Neurorestoration

R(+)-7-Hydroxy-DPAT hydrobromide CAS 74938-11-7: Validated Research Application Scenarios


D3 Receptor Binding and Selectivity Profiling Studies

Use R(+)-7-OH-DPAT as a reference D3-preferring agonist in radioligand binding assays to characterize novel D3 receptor ligands. Its established Ki values for D3 (0.78 nM), D2 (61 nM), D1 (650 nM), and D4 (5,300 nM) provide a benchmark for comparative selectivity profiling [1]. The R(+) enantiomer offers stereochemical purity and consistent affinity data across multiple laboratories, making it suitable as a positive control in D3 receptor screening campaigns [2].

In Vivo Microdialysis Studies of Mesolimbic Dopamine Function

Employ 7-OH-DPAT in in vivo microdialysis experiments to selectively modulate dopamine release in the nucleus accumbens (ED50 = 0.0096 mg/kg i.p.) with reduced impact on dorsal striatal dopamine efflux (ED50 = 0.068 mg/kg i.p.) [1]. This regional selectivity enables investigation of D3 receptor-mediated regulation of limbic dopamine transmission in models of reward, addiction, and motivation [2].

Preclinical Parkinson's Disease Neurorestoration Research

Utilize 7-OH-DPAT in chronic treatment paradigms (2 µg/µl i.c.v. for 8 weeks) in 6-OHDA-lesioned rat models to assess D3 receptor-mediated neurorestoration, including preservation of SNc dopaminergic neurons and functional motor recovery [1]. This application is specifically relevant for studies distinguishing disease-modifying D3-mediated effects from symptomatic D2-mediated motor improvements [2].

Behavioral Discrimination of D3 Versus D2 Receptor Activation

Select 7-OH-DPAT for behavioral pharmacology studies requiring D3-preferring agonism without D2-mediated yawning confounds. Unlike quinpirole (which induces robust yawning), 7-OH-DPAT fails to prime or induce yawning, providing a functional in vivo discriminator for D3 versus D2 receptor engagement [1]. This property is valuable in drug discrimination studies and characterization of novel D3-selective compounds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for R(+)-7-Hydroxy-DPAT hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.